molecular formula C11H12ClNO4 B2987583 Diethyl 6-chloropyridine-3,4-dicarboxylate CAS No. 1643842-62-9

Diethyl 6-chloropyridine-3,4-dicarboxylate

Cat. No.: B2987583
CAS No.: 1643842-62-9
M. Wt: 257.67
InChI Key: GXJYAGFMVVGAJT-UHFFFAOYSA-N
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Description

Diethyl 6-chloropyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates, which are related to this compound, has been described in a multistep synthetic route . The structures of the synthesized intermediates and title compounds were established by spectral and elemental analyses .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO4/c1-3-16-10 (14)7-5-9 (12)13-6-8 (7)11 (15)17-4-2/h5-6H,3-4H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemistry

  • Phosphine-Catalyzed Annulation : A study by Zhu, Lan, and Kwon (2003) in the Journal of the American Chemical Society describes the use of ethyl 2-methyl-2,3-butadienoate, which acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines. This process results in compounds like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing a method to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • O-Quinoid Electron System Synthesis : Sarkar, Ghosh, and Chow (2000) in the Journal of Organic Chemistry discuss the synthesis of methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate. This compound is an intermediate in the Hamaguchi−Ibata reaction and exhibits notable stability, highlighting its potential in synthesizing polysubstituted isoquinoline derivatives (Sarkar, Ghosh, & Chow, 2000).

Pharmaceutical Applications

  • Potential HIV-1 Protease Inhibitor : Pekparlak et al. (2020) in Chemical Physics Letters describe a multicomponent reaction involving ethyl 3-aminocrotonate, leading to a compound with potential as an HIV-1 protease inhibitor. This research demonstrates the potential of such compounds in medicinal chemistry (Pekparlak et al., 2020).

Material Science

  • Luminescence Sensitization : Tigaa, Lucas, and de Bettencourt-Dias (2017) in Inorganic Chemistry explored the use of 2,6-Bis(diethylamide)-4-oxo(3-thiopropane)pyridine and related compounds to sensitize the emission of LnIII ions. This research highlights the application of such compounds in enhancing the luminescence of materials (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Safety and Hazards

The safety information for Diethyl 6-chloropyridine-3,4-dicarboxylate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

diethyl 6-chloropyridine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-9(12)13-6-8(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJYAGFMVVGAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643842-62-9
Record name 3,4-diethyl 6-chloropyridine-3,4-dicarboxylate
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